![molecular formula C15H20N6OS B3731728 2-(4-ethyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731728.png)
2-(4-ethyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone
Overview
Description
2-(4-ethyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone, commonly known as PEP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PEP has shown promising results in various preclinical studies and has been identified as a potential drug candidate for the treatment of several diseases.
Mechanism of Action
PEP exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of several kinases, including PAK1, which is involved in cancer cell proliferation and migration. PEP has also been shown to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
PEP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit viral replication. PEP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
PEP has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. PEP has also been shown to have high selectivity and potency, which makes it an ideal tool for studying specific enzymes and proteins. However, PEP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several future directions for the study of PEP. One potential application is the use of PEP as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of PEP in preclinical and clinical trials. Another potential application is the use of PEP as a tool for studying specific enzymes and proteins. Future studies may focus on identifying new targets for PEP and developing more potent and selective inhibitors. Overall, the study of PEP has the potential to lead to the development of new therapies for a variety of diseases.
Scientific Research Applications
PEP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in various disease pathways. PEP has been identified as a potential drug candidate for the treatment of cancer, inflammation, and viral infections.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-2-20-6-8-21(9-7-20)14-18-12(10-13(22)19-14)11-23-15-16-4-3-5-17-15/h3-5,10H,2,6-9,11H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCURAMVYXUTLLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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